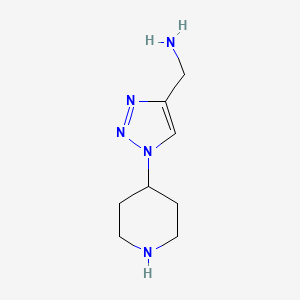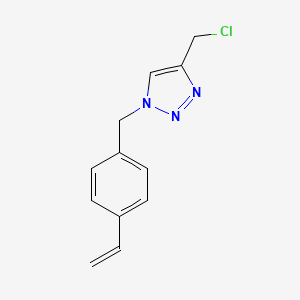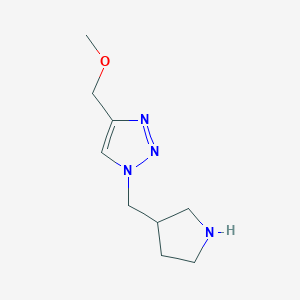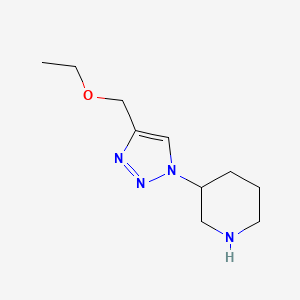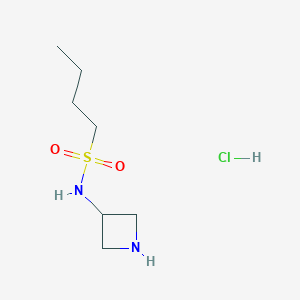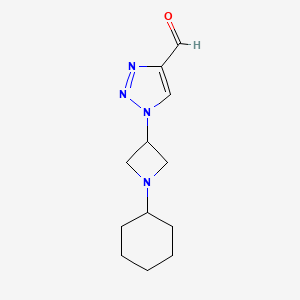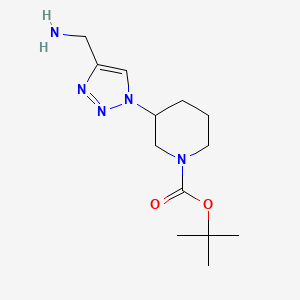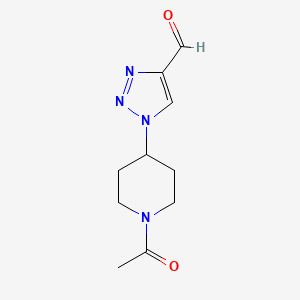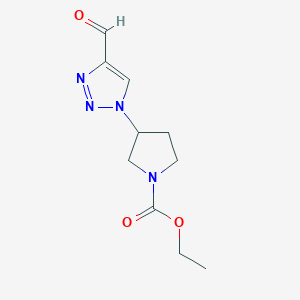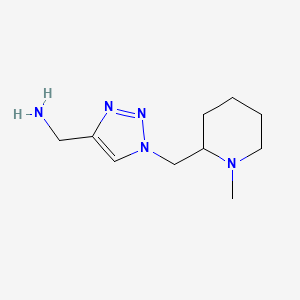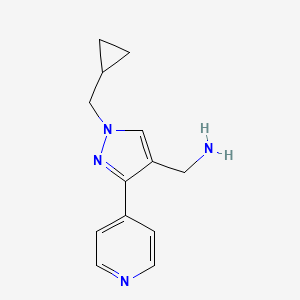
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic compound with a wide range of applications in the scientific research and medical fields. CPMP is a member of the pyrazolopyrimidine family and is used as a ligand for various receptors in the body. It has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. CPMP has been used in laboratory experiments to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceutical synthesis. It plays a crucial role in the production of various drugs by acting as a building block in chemical reactions. Its structure allows for the introduction of additional functional groups that can lead to the development of new pharmacologically active molecules .
Catalyst-Free Synthesis
This compound is involved in catalyst-free synthesis processes. Such methods are highly valued in green chemistry for their environmental friendliness, as they avoid the use of potentially hazardous catalysts. The compound can participate in the synthesis of carbamates from hetaryl ureas and alcohols, which is a process of interest in medicinal chemistry .
Luminescent Materials
Due to its pyridin-4-yl component, the compound can contribute to the creation of luminescent materials. These materials have applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVZNAPIOOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




